Benzyl Viologen

Übersicht

Beschreibung

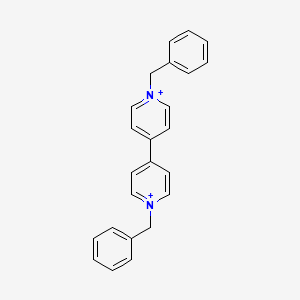

Benzyl Viologen, also known as 1,1’-dibenzyl-4,4’-bipyridinium, is an organic compound belonging to the viologen family. Viologens are characterized by their bipyridinium structure, which allows them to undergo reversible redox reactions. This compound is particularly noted for its electrochromic properties, making it useful in various applications such as electrochromic devices and redox mediators .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl Viologen can be synthesized through the quaternization of 4,4’-bipyridine with benzyl halides. The reaction typically involves heating 4,4’-bipyridine with benzyl chloride or benzyl bromide in an organic solvent such as acetonitrile or dimethylformamide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound dichloride or dibromide .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves a similar quaternization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl Viologen undergoes several types of chemical reactions, primarily redox reactions. It can exist in three distinct redox states: the dicationic oxidized state, the radical cation state, and the fully reduced neutral state .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride or electrochemical methods.

Major Products:

Oxidation: The oxidation of this compound typically results in the formation of its dicationic form.

Reduction: The reduction process yields the radical cation and eventually the fully reduced neutral form.

Wissenschaftliche Forschungsanwendungen

Electrochromic Materials

Overview

Benzyl viologen is extensively studied for its role in electrochromic materials due to its reversible redox properties. These materials can change color in response to an applied voltage, making them suitable for applications in smart windows and displays.

Research Findings

- Color Change Properties : this compound exhibits distinct color changes during reduction and oxidation processes, which can be utilized in electrochromic devices. For instance, modifications to the viologen structure can enhance its optical contrast and stability under cycling conditions .

- Dual Functionality : Recent studies have investigated this compound derivatives that exhibit both electrochromic and fluorescent properties. This dual functionality can lead to more efficient energy storage systems and display technologies .

Biochemical Applications

Role as an Electron Carrier

this compound serves as an artificial electron carrier in biochemical reactions. Its ability to facilitate electron transfer makes it valuable in various fermentation processes.

Case Study: Clostridium tyrobutyricum

- Increased Butyric Acid Production : Research demonstrated that the addition of this compound significantly enhanced butyric acid production from glucose by approximately 50% while inhibiting acetic acid accumulation. This effect is attributed to increased availability of NADH, which is crucial for acetate reassimilation into butyric acid .

- Mechanism of Action : The mechanism involves this compound's role in facilitating the reassimilation of acetate into butyric acid, optimizing fermentation conditions to maximize yield .

Environmental Science

Application in Herbicide Removal

this compound has been explored as a proxy for studying herbicide removal through sorption processes in buffer zones. Its interactions with various organic compounds make it a useful tool for assessing environmental remediation strategies .

Interaction with Biological Molecules

DNA Interaction Studies

this compound interacts with both double-stranded and single-stranded DNA, demonstrating electrostatic interactions that vary based on the DNA structure. This property can be harnessed for developing biosensors or studying DNA dynamics .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Benzyl Viologen involves its redox properties. It can undergo reversible one-electron and two-electron transfer processes, making it a versatile redox agent. The molecular targets include various enzymes and redox-active compounds. The pathways involved typically include electron transfer chains where this compound acts as an electron donor or acceptor .

Vergleich Mit ähnlichen Verbindungen

Methyl Viologen (Paraquat): Known for its use as a herbicide, Methyl Viologen shares similar redox properties with Benzyl Viologen but is more toxic.

Ethyl Viologen: Similar in structure but with ethyl groups instead of benzyl groups, it exhibits different electrochemical behaviors.

Heptyl Viologen: Used in electrochromic devices, it has longer alkyl chains which affect its redox properties and stability.

Uniqueness: this compound is unique due to its benzyl substituents, which provide distinct electrochemical properties and stability compared to other viologens. Its ability to form stable radical cations and its versatility in various applications make it a valuable compound in both research and industrial settings .

Biologische Aktivität

Benzyl viologen (BV), a synthetic compound belonging to the viologen family, is recognized for its unique redox properties and biological activities. This article delves into its biological activity, particularly focusing on its role as an electron carrier, its effects in microbial fermentation processes, and its interactions with various biochemical systems.

This compound is a bispyridinium compound known for its ability to undergo reversible redox reactions. The structure consists of two pyridine rings connected by a benzyl group, which allows it to exist in oxidized (dicationic) and reduced (radical cation) forms. This redox behavior is crucial for its applications in biological systems, particularly as an electron acceptor or donor.

1. Electron Carrier Functionality

This compound serves as an effective electron carrier in various biochemical reactions. It can facilitate electron transfer processes, particularly in microbial metabolism. For instance, studies have shown that BV can act as an electron acceptor in the reduction of formate by Escherichia coli's formate dehydrogenases, highlighting its role in energy metabolism .

2. Impact on Microbial Fermentation

Recent research has demonstrated that BV significantly influences microbial fermentation pathways. In a study involving Clostridium tyrobutyricum, the addition of BV increased the production of butyric acid from glucose by approximately 50% while completely inhibiting acetic acid accumulation. This effect was attributed to BV's ability to enhance NADH availability, which is critical for the reassimilation of acetate into butyric acid .

Biological Applications

This compound's properties have led to various applications in microbiology and biochemistry:

- Microbial Metabolism : Its role in enhancing butyric acid production can be exploited in biotechnological applications aimed at producing biofuels or biochemicals from biomass.

- Redox Indicator : BV acts as a redox indicator in microbiological assays, allowing researchers to distinguish between different microbial species based on their ability to reduce BV .

Case Study 1: Enhanced Butyric Acid Production

In a controlled fermentation experiment, BV was added at varying concentrations during the fermentation process. The results indicated that:

- At 1 μM concentration, butyric acid yield increased by 50%.

- A fed-batch fermentation with glucose and acetate achieved a butyrate production of 55.9 g/L with a purity of 97.4% .

Case Study 2: Hydrogenase Activity in E. coli

Research identified a new hydrogen-oxidizing enzyme activity linked to this compound in E. coli. This activity was found to be independent of traditional hydrogenases, showcasing BV's versatility in facilitating hydrogen oxidation .

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-18H,19-20H2/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAZZOXZPVVGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074493 | |

| Record name | Benzyl viologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Merck Eurolab MSDS] | |

| Record name | Benzyl viologen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13096-46-3 | |

| Record name | Benzylviologen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13096-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl viologen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl viologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-bis(phenylmethyl)-4,4'-bipyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-dibenzyl-[4,4'-bipyridine]-1,1'-diium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EC4TXL7J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzyl Viologen interact with biological systems?

A1: this compound (BV) is a redox-active compound that can readily accept and donate electrons. In biological systems, it primarily acts as an electron carrier, interfering with normal electron transport chains. For instance, BV can accept electrons from photosystem I in plants and algae, generating reactive oxygen species (ROS) like superoxide radicals. [, , ] These ROS can damage cellular components, leading to phytotoxicity. [, ]

Q2: How does this compound affect enzymes like glutamine synthetase?

A2: Research indicates that BV, in the presence of NADH and oxygen, can inactivate rat liver glutamine synthetase. This inactivation appears to be mediated by hydrogen peroxide (H2O2) and possibly hydroxyl radicals generated through Fenton reactions involving metal ions. [, ]

Q3: Can this compound interact with DNA?

A3: Yes, studies demonstrate that both the oxidized (BV2+) and singly reduced (BV+•) forms of this compound can bind to both single-stranded (ssDNA) and double-stranded DNA (dsDNA). This interaction is primarily electrostatic and is affected by ionic strength, with BV2+ exhibiting stronger binding affinity than BV+•. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound dichloride is C26H24Cl2N2. Its molecular weight is 435.38 g/mol.

Q5: What are the characteristic spectroscopic features of this compound?

A5: this compound exhibits distinct spectroscopic properties depending on its redox state. The oxidized form (BV2+) is colorless, while the singly reduced form (BV+•) displays a characteristic intense blue color. This color change is associated with a shift in its UV-Vis absorption spectrum. [, , , ]

Q6: How does the interaction of this compound with β-cyclodextrin influence its properties?

A7: Studies show that this compound can form inclusion complexes with β-cyclodextrin (β-CD). This complexation can modify BV’s electrochemical properties, such as shifting its reduction potential and influencing its electron transfer kinetics. [, ]

Q7: Can this compound be used in enzymatic reactions?

A8: Yes, this compound can act as an artificial electron carrier in enzymatic reactions, facilitating electron transfer between enzymes and electrodes or other electron donors/acceptors. For example, it has been used in studying the activity of hydrogenases, nitrate reductases, and other redox enzymes. [, , , , , ]

Q8: How does this compound affect fermentation processes?

A9: Research has shown that this compound can influence fermentation processes. In studies with Clostridium tyrobutyricum, BV was found to enhance butyric acid production from glucose and acetate. This effect was attributed to increased NADH availability and facilitated acetate reassimilation due to BV’s impact on hydrogen production pathways. []

Q9: Have there been any computational studies on this compound?

A10: While the provided literature does not delve deeply into computational studies on this compound itself, it highlights the potential for such investigations. For instance, understanding the interaction of BV with β-CD or DNA could benefit from computational modeling to elucidate binding modes and energetics. [, , ]

Q10: How do structural modifications of this compound affect its activity?

A11: While the provided articles primarily focus on this compound, they allude to the existence of other viologen compounds, such as Methyl Viologen. These compounds differ in their substituents on the bipyridinium core. These structural variations can impact their redox potentials, solubilities, and interactions with biological targets, ultimately influencing their biological activities and applications. [, , ]

Q11: What are the stability challenges associated with this compound?

A12: this compound can be sensitive to oxygen and reducing agents like dithionite. [] Exposure to these can lead to its degradation and loss of activity. Therefore, specific handling and storage conditions, such as anaerobic environments, are often required to maintain its stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.